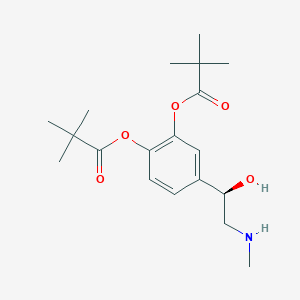

Dipivefrine, (R)-

Description

Contextualization as a Prodrug in Ocular Drug Delivery

The core of (R)-Dipivefrine's function lies in its design as a prodrug for ocular drug delivery. nih.govnih.gov Prodrugs are chemically modified, inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent. drugbank.comresearchgate.net This approach is particularly advantageous in ophthalmology to overcome the cornea's natural barriers. nih.govmdpi.com

Epinephrine (B1671497), the parent compound, is highly hydrophilic, which significantly limits its ability to penetrate the lipid-rich corneal epithelium. nih.govwikipedia.org To address this, (R)-Dipivefrine was synthesized by the diesterification of epinephrine with pivalic acid. drugbank.compsu.edu This structural modification, the addition of two pivaloyl groups, dramatically increases the molecule's lipophilicity, or fat-solubility. drugbank.compsu.edu This enhanced lipophilic character allows (R)-Dipivefrine to traverse the cornea and enter the anterior chamber of the eye much more effectively than epinephrine itself. wikipedia.orgpatsnap.comontosight.ai

Once inside the ocular tissues, particularly the cornea, esterase enzymes hydrolyze (R)-Dipivefrine, cleaving the pivaloyl groups and liberating the active drug, (R)-epinephrine. nih.govpsu.edupatsnap.comarvojournals.org This bioactivation at the target site ensures that the pharmacologically active agent is delivered where it is needed. patsnap.comnih.gov The stereochemistry is significant, as the (R)-enantiomer is selectively processed to yield (R)-epinephrine, the biologically active form. vulcanchem.comontosight.ai This targeted delivery system allows for a more efficient therapeutic effect. drugbank.comhmdb.ca

| Property | Epinephrine | (R)-Dipivefrine | Fold Increase |

| Lipophilicity (Log P) | -1.37 wikipedia.org | 1.7 wikipedia.org | ~600x wikipedia.orgarvojournals.org |

| Corneal Penetration | Base Level | ~17x greater wikipedia.orgnih.gov | 17x wikipedia.orgnih.gov |

This table illustrates the significant enhancement in physicochemical properties achieved through the prodrug design of (R)-Dipivefrine compared to its parent compound, epinephrine.

Historical Development and Significance of Prodrug Design for Epinephrine

The development of epinephrine prodrugs like (R)-Dipivefrine represents a significant milestone in ophthalmic pharmacology, driven by the need to overcome the limitations of topical epinephrine therapy. patsnap.comorientjchem.org While epinephrine was recognized for its ability to lower intraocular pressure, its practical use was hampered by several factors. nih.govaao.org

The primary challenge was epinephrine's poor ocular bioavailability due to its hydrophilic nature, which necessitated the use of high concentrations to achieve a therapeutic effect. patsnap.comnih.govmdpi.com These high concentrations often led to a greater incidence of local and systemic side effects. nih.govorientjchem.org

The prodrug concept offered a rational design strategy to improve epinephrine's therapeutic index. nih.govorientjchem.org By converting epinephrine into a more lipophilic compound, researchers aimed to enhance its corneal absorption, thereby delivering a sufficient amount of the active drug to the intraocular tissues at a lower administered concentration. nih.govontosight.ai Dipivefrin (B1670744), which was approved for medical use in 1980, emerged as a successful application of this strategy. ncats.iogoogle.com

Structure

3D Structure

Properties

CAS No. |

56298-24-9 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1 |

InChI Key |

OCUJLLGVOUDECM-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Stereochemical Considerations of R Dipivefrine

Importance of Chirality in Catecholamine-Derived Prodrugs

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and drug development. slideshare.netmdpi.comresearchgate.net Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. slideshare.netslideshare.net These enantiomers can have markedly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral and interact selectively with only one of the enantiomers. mdpi.comresearchgate.netdergipark.org.tr

In the context of catecholamine-derived prodrugs, chirality is of paramount importance. Catecholamines like epinephrine (B1671497) and its precursor norepinephrine (B1679862) each have a chiral carbon atom, meaning they can exist as a pair of enantiomers. uobaghdad.edu.iq The naturally occurring and biologically active form is the (R)-enantiomer. uobaghdad.edu.iq This inherent chirality of the parent drug dictates that its prodrugs will also exhibit stereochemical properties that influence their therapeutic efficacy.

The primary goal of creating a prodrug like dipivefrine is to improve the delivery of the active compound, epinephrine, to its target site. drugbank.comnih.gov By converting epinephrine into a more lipophilic diester, its ability to penetrate the cornea is significantly enhanced. drugbank.comvulcanchem.com However, for the therapeutic effect to be realized, the prodrug must be efficiently converted back to the active (R)-epinephrine within the eye. This bioconversion is an enzymatic process, and enzymes are highly stereoselective. dergipark.org.tr

The use of a single, pure enantiomer of a drug, rather than a racemic mixture (a 50:50 mix of both enantiomers), can lead to a better therapeutic index, reduce adverse effects, and decrease variability in patient response. nih.gov For catecholamine prodrugs, this means that a prodrug designed to deliver (R)-epinephrine should ideally be in the corresponding (R) configuration to ensure optimal enzymatic hydrolysis and release of the active therapeutic agent.

Enantiomeric Specificity in Biological Interactions

The biological activity of dipivefrine is entirely dependent on its conversion to epinephrine. nih.govnewdrugapprovals.org The stereochemistry at the chiral center of the dipivefrine molecule dictates the stereochemistry of the resulting epinephrine, which in turn determines its interaction with adrenergic receptors.

Research has shown that the (R)-enantiomer of dipivefrine is the therapeutically active form because enzymatic hydrolysis selectively processes this configuration to yield (R)-epinephrine. vulcanchem.com The (S)-enantiomer, on the other hand, is considered biologically inert. vulcanchem.com When a racemic mixture of dipivefrine is used, the (S)-enantiomer does not contribute to the therapeutic effect but still adds to the metabolic load of the patient. vulcanchem.com

The liberated (R)-epinephrine then interacts with adrenergic receptors in the eye. It acts as an agonist at both α- and β2-adrenergic receptors, which leads to a decrease in aqueous humor production and an increase in its outflow, thereby reducing intraocular pressure. nih.govnewdrugapprovals.orgncats.io The (R)-configuration is crucial for high-affinity binding to these adrenergic receptors. uobaghdad.edu.iq

The enantiomeric specificity of dipivefrine highlights a key principle in pharmacology: the three-dimensional structure of a drug molecule is critical for its biological function. slideshare.net The use of the enantiomerically pure (R)-dipivefrine ensures that the administered dose is efficiently converted to the active therapeutic agent, maximizing efficacy and minimizing potential off-target effects or metabolic burden from an inactive enantiomer. vulcanchem.com

Chemical Synthesis and Derivatization Strategies for R Dipivefrine

Esterification of Epinephrine (B1671497) for Prodrug Formation

(R)-Dipivefrine is synthesized through the diesterification of the catechol hydroxyl groups of epinephrine with pivalic acid. drugbank.comslideshare.net This chemical modification converts epinephrine into a prodrug, which is a pharmacologically inactive compound that is metabolized in the body to produce the active drug. drugs.compatsnap.com In the case of (R)-Dipivefrine, it is converted back into epinephrine by esterase enzymes within the eye. patsnap.comwikipedia.org This prodrug strategy is employed to overcome certain limitations of the parent compound, epinephrine. drugs.comslideshare.net The esterification process effectively masks the hydrophilic catechol groups of epinephrine, leading to a new compound with significantly different properties. drugbank.com

The general chemical transformation involves the reaction of the two phenolic hydroxyl groups on the epinephrine molecule with two equivalents of a pivalic acid derivative. This results in the formation of a dipivaloyl ester of epinephrine. slideshare.netwikipedia.org

Rationale for Pivaloyl Group Incorporation in (R)-Dipivefrine Design

The primary reason for incorporating pivaloyl groups into the epinephrine structure is to significantly increase its lipophilicity (fat solubility). drugbank.comdrugs.com Epinephrine itself is a highly hydrophilic (water-soluble) molecule, which limits its ability to penetrate the lipid-rich corneal membrane of the eye. wikipedia.org By adding the bulky and nonpolar pivaloyl groups, the resulting (R)-Dipivefrine molecule becomes substantially more lipophilic. drugbank.comwikipedia.org

This enhanced lipophilicity is the key to its improved efficacy as a prodrug. drugs.com It allows (R)-Dipivefrine to traverse the cornea much more readily than epinephrine—reportedly with a 17-fold greater penetration. wikipedia.org Once inside the anterior chamber of the eye, esterase enzymes hydrolyze the ester bonds, releasing the active epinephrine at the target site. drugbank.compatsnap.com This efficient delivery system means that a lower concentration of the drug is needed to achieve the desired therapeutic effect compared to administering epinephrine directly. drugs.com The increased lipophilicity is quantitatively demonstrated by the compound's partition coefficient (log P), a measure of its distribution in a lipid-water system. wikipedia.org

| Compound | Log P Value | Lipophilicity Comparison |

|---|---|---|

| Epinephrine | -1.37 | Highly Hydrophilic |

| Dipivefrine | 1.7 (Experimental) | Dramatically more Lipophilic (approx. 600-fold) wikipedia.org |

Synthetic Routes and Methodologies

The synthesis of (R)-Dipivefrine from (R)-epinephrine is centered on the esterification of the two catechol hydroxyl groups. While specific proprietary methods exist, the general chemical approach involves reacting epinephrine with a pivaloylating agent. A common reagent used for such transformations is pivaloyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Detailed synthetic methods for dipivefrine and its salts have been described in patent literature, such as U.S. Pat. No. 3,809,714. google.com The synthesis must carefully control the reaction conditions to ensure the selective esterification of the phenolic hydroxyls without affecting the secondary alcohol and amine groups in the side chain. Protecting groups may be employed for the side-chain functionalities, which are then removed in a subsequent step.

A potential step in the synthesis is outlined below:

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (R)-Epinephrine | Pivaloyl chloride | (R)-Dipivefrine | Diesterification |

The reaction is typically carried out in an appropriate aprotic solvent. The final product is often isolated and purified as a hydrochloride salt to improve its stability and solubility for formulation. wikipedia.orglookchem.com

Prodrug Activation and Biotransformation Mechanisms

Enzymatic Hydrolysis of (R)-Dipivefrine to Epinephrine (B1671497)

The activation of (R)-dipivefrine is a classic example of enzymatic hydrolysis. After topical administration to the eye, (R)-dipivefrine, a dipivalic acid ester of epinephrine, readily penetrates the cornea due to its increased lipophilicity compared to epinephrine. drugs.comnih.govrxlist.comwikipedia.org Within the ocular tissues, particularly the cornea, esterase enzymes cleave the two pivaloyl groups from the (R)-dipivefrine molecule. vulcanchem.comnih.govpatsnap.comarvojournals.org This two-step hydrolysis process ultimately liberates the active compound, (R)-epinephrine. nih.govwikidoc.orgpsu.educhemicea.com The stereochemical configuration is crucial, as the enzymatic process selectively produces the biologically active (R)-enantiomer of epinephrine. vulcanchem.com

The conversion is primarily an enzymatic process, as demonstrated by studies showing that heat-inactivated corneal homogenates are significantly less effective at converting D,L-dipivefrin to D,L-epinephrine. nih.gov In fact, homogenates of corneal epithelium have been found to be 16 times more effective in this conversion than their heat-inactivated counterparts. nih.gov Non-enzymatic conversion at physiological pH (7.4) is minimal, with less than 1% of D,L-dipivefrin converting to D,L-epinephrine after three hours in tissue-free solutions. nih.gov

The hydrolysis of (R)-dipivefrine results in the formation of (R)-epinephrine and two molecules of pivalic acid. This biotransformation allows for a much higher concentration of epinephrine to be achieved in the aqueous humor than can be attained by the topical application of epinephrine itself. researchgate.net

Identification and Characterization of Ocular Esterases (e.g., Cholinesterases) Involved in Hydrolysis

A variety of esterases present in ocular tissues are responsible for the hydrolysis of (R)-dipivefrine. nih.gov Research has identified several types of esterases in the rabbit cornea, including cholinesterase, acetylcholinesterase, a mixture of carboxylesterase, acetylesterase, and arylesterase, and a non-specific esterase. nih.govkarger.comkarger.com

Studies on rabbit corneal homogenates have shown that (R)-dipivefrine is a substrate for all these esterases, but it appears to be a particularly good substrate for cholinesterase. nih.govkarger.com The interaction between dipivefrine and these esterases is competitive. nih.govkarger.comkarger.com Among the substrates for different esterases, the substrate for cholinesterase was found to compete most strongly with dipivefrine, further suggesting that cholinesterase is a primary enzyme in its hydrolysis. nih.govkarger.comkarger.com

Esterase activity is not uniform throughout the eye. In rabbits, the highest esterase activity is found in the iris-ciliary body, followed by the cornea, and then the aqueous humor. nih.govjaypeedigital.com This distribution indicates that the hydrolysis of ester-containing prodrugs like (R)-dipivefrine can occur at multiple sites as the drug permeates the eye. nih.gov Furthermore, there can be species- and pigmentation-related differences in esterase activity. For instance, pigmented rabbits have been shown to have greater esterase activity in the cornea and iris-ciliary body compared to albino rabbits. nih.gov

The table below summarizes the key esterases involved in the hydrolysis of (R)-Dipivefrine in the rabbit cornea.

| Esterase Type | Role in (R)-Dipivefrine Hydrolysis | Supporting Evidence |

| Cholinesterase | Appears to be the main esterase responsible for hydrolysis. nih.govkarger.comkarger.com | (R)-Dipivefrine shows the largest effect on cholinesterase activity and its substrate competes most strongly with (R)-dipivefrine. nih.govkarger.comkarger.com |

| Acetylcholinesterase | Contributes to the hydrolysis of (R)-Dipivefrine. nih.govkarger.comkarger.com | (R)-Dipivefrine suppresses its activity, indicating it is a substrate. nih.govkarger.comkarger.com |

| Carboxylesterase, Acetylesterase, Arylesterase (mixture) | Involved in the metabolic conversion of (R)-Dipivefrine. nih.govkarger.comkarger.com | (R)-Dipivefrine suppresses the activity of this enzyme mixture. nih.govkarger.comkarger.com |

| Non-specific Esterase | Participates in the hydrolysis process. nih.govkarger.comkarger.com | (R)-Dipivefrine also suppresses the activity of this non-specific esterase. nih.govkarger.comkarger.com |

Influence of pH on Enzymatic Conversion in Non-Clinical Models

The pH of the formulation can influence the effectiveness of (R)-dipivefrine. In non-clinical studies using rabbits, increasing the pH of the dipivefrine solution from 3 to 6 resulted in a statistically significant increase in its ocular hypotensive and mydriatic (pupil-enlarging) effects. researchgate.net This suggests that a less acidic formulation may enhance the drug's performance. One study indicated that raising the pH from 3 to 5 augmented the pharmacological effects of dipivefrine by about three times. researchgate.net In contrast, the effects of epinephrine itself were not altered by changes in pH. researchgate.net

Modulation of Hydrolysis by Enzyme Inhibitors (e.g., Echothiophate) in vitro

The interaction between (R)-dipivefrine and enzyme inhibitors, particularly cholinesterase inhibitors, has been a subject of study. Echothiophate (B1218750) is an irreversible cholinesterase inhibitor. nih.gov In in vitro studies using soluble corneal dipivefrin (B1670744) esterases, echothiophate was found to be a competitive and reversible inhibitor of these enzymes. nih.gov

However, the in vivo implications appear to be more complex. One study concluded that cholinesterase inhibitors did not affect the in vivo conversion of D,L-dipivefrin to D,L-epinephrine. nih.gov Another in vivo study supported the reversible nature of echothiophate's inhibition, as no inhibition of dipivefrin hydrolysis was detected 1.75 hours after echothiophate treatment. nih.gov

Conversely, some research suggests that the concurrent use of cholinesterase inhibitors and dipivefrine might be contraindicated. nih.gov One study in rabbits found that when echothiophate was administered before and with dipivefrin, there was no additional decrease in intraocular pressure compared to echothiophate alone. nih.gov Furthermore, when echothiophate was given after dipivefrin had already lowered the intraocular pressure, the pressure rose back to baseline levels, suggesting that the esterase responsible for converting dipivefrin to epinephrine was inactivated by the cholinesterase inhibitor. nih.gov

It has been proposed that while cholinesterase is the main enzyme for dipivefrine hydrolysis, other esterases like acetylcholinesterase and the carboxylesterase/acetylesterase/arylesterase mixture can also hydrolyze it. karger.com This might explain why the hydrolysis of dipivefrine may not be completely inhibited when used with a cholinesterase inhibitor. karger.com

Pharmacological Mechanisms of Action of Liberated Epinephrine

Adrenergic Receptor Agonism (α- and β-adrenergic receptors)

Epinephrine (B1671497) functions as a non-selective agonist for both alpha (α) and beta (β) adrenergic receptors. arvojournals.orgentokey.com This dual agonism is fundamental to its mechanism of lowering intraocular pressure (IOP) in the treatment of glaucoma. drugbank.com Stimulation of these receptors in the eye initiates a series of physiological responses that collectively decrease IOP by reducing the production of aqueous humor and increasing its drainage from the eye. patsnap.comarvojournals.orgmedscape.com

Epinephrine's interaction with α-adrenergic receptors is a key component of its ocular hypotensive effect. It acts as an agonist at α1A and α2A adrenergic receptors. aoa.orgdiva-portal.org The stimulation of α1 receptors contributes to the vasoconstriction of blood vessels in the ciliary body. aoa.org Meanwhile, the activation of α2-adrenergic receptors on the ciliary epithelium is linked to a decrease in aqueous humor production by inhibiting the enzyme adenylate cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels. aoa.orgnih.gov

Epinephrine is also a potent agonist at β2-adrenergic receptors. medscape.comaoa.orgphysiology.org The activation of these receptors is primarily responsible for increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathway. medscape.comaoa.orgphysiology.orgentokey.com This is thought to occur through β2-adrenergic-mediated changes in the extracellular spaces of the trabecular meshwork cells and endothelium of Schlemm's canal, which enhances the ease of aqueous humor drainage. entokey.com

Molecular and Cellular Mechanisms Underlying Aqueous Humor Dynamics

The balance of aqueous humor production by the ciliary body and its subsequent drainage through the trabecular and uveoscleral pathways dictates intraocular pressure. Epinephrine, following its liberation from dipivefrine, modulates both of these critical processes.

A primary mechanism by which epinephrine lowers IOP is by decreasing the formation of aqueous humor. arvojournals.orgaoa.orgnih.gov This is accomplished through its α-adrenergic activity, which leads to the constriction of blood vessels that supply the ciliary body. aoa.orgwikipedia.orgentokey.com This vasoconstriction reduces blood flow to the ciliary processes, thereby decreasing the rate of ultrafiltration required for aqueous humor production. wikipedia.orgentokey.com The activation of α2-receptors on the ciliary epithelium also directly inhibits the secretory process, further contributing to the reduction in aqueous humor. aoa.orgnih.gov

Epinephrine facilitates the drainage of aqueous humor from the eye by acting on β2-adrenergic receptors. arvojournals.orgmedscape.comaoa.orgphysiology.orgentokey.com This action increases the outflow facility through both the conventional trabecular meshwork pathway and the unconventional uveoscleral pathway. arvojournals.orgmedscape.comaoa.orgphysiology.orgentokey.com Stimulation of β2-receptors in the trabecular meshwork is believed to relax the tissue, increasing the permeability of the outflow channels. physiology.orgmdpi.com In fact, some research suggests that epinephrine's effect on outflow involves the disruption of actin filaments within the trabecular meshwork cytoskeleton. nih.gov This leads to an increase in the effective filtration area and, consequently, enhanced outflow. drugbank.comentokey.com

Receptor Binding Studies of Epinephrine (derived from Dipivefrine) in Ocular Tissues (Non-Human Models)

Receptor binding studies using non-human ocular tissues have been crucial for understanding epinephrine's mechanism of action. These studies have identified and characterized the adrenergic receptors present in various ocular structures. For example, studies in rabbits have identified high-affinity β-adrenergic receptors in isolated ciliary processes. nih.gov Similarly, both α1- and α2-adrenoceptors have been identified in the rabbit iris and ciliary body through radioligand binding assays. capes.gov.br

Research on rabbit ciliary processes has demonstrated that epinephrine, along with other adrenergic agonists, inhibits VIP-stimulated cyclic AMP production, an effect consistent with the activation of α2-adrenergic receptors. nih.gov These studies support the concept that catecholamines can regulate aqueous humor formation by acting on postjunctional α2-adrenergic receptors in the ciliary processes. nih.gov Furthermore, radioligand binding assays in rabbit ciliary body membranes have confirmed the presence of a high density of α2A-adrenoceptors. arvojournals.org While dipivefrine itself shows little activity at α-adrenergic receptors, it does bind to β-adrenergic receptors in rabbit iris-ciliary body preparations. arvojournals.org

| Tissue | Species | Receptor Type | Finding | Reference |

|---|---|---|---|---|

| Iris + Ciliary Body | Rabbit | α1-Adrenoceptor | Stimulated 3H-inositol phosphate (B84403) synthesis with an EC50 value of 2.4 µM. | capes.gov.br |

| Ciliary Processes | Rabbit | α2-Adrenoceptor | Inhibited VIP-stimulated cyclic AMP production with an I50 value of approximately 0.1 µM. | nih.gov |

| Ciliary Body Membranes | Rabbit | α2A-Adrenoceptor | Competed for [125I]PIC binding, confirming receptor presence. | arvojournals.org |

| Ciliary Processes | Rabbit | β-Adrenergic Receptor | Identified high-affinity binding sites for 125I-hydroxybenzylpindolol, displaced by epinephrine. | nih.gov |

| Iris-Ciliary Body Membranes | Rabbit | β-Adrenergic Receptor | Dipivalyl epinephrine (prodrug) was shown to bind to the β-adrenergic receptor. | arvojournals.org |

Non Clinical Pharmacokinetic Profile of R Dipivefrine

Ocular Penetration and Bioavailability Enhancement

The design of (R)-Dipivefrine as a prodrug addresses the poor ocular penetration of its parent compound, epinephrine (B1671497), which is a highly hydrophilic molecule. nih.govwikipedia.org The enhanced lipophilicity of (R)-Dipivefrine is a key factor in its improved ability to cross the lipid-rich corneal barrier. nih.govpatsnap.com

The residence time of a topically applied drug on the surface of the eye is a critical factor for its absorption. Standard eye drops are often rapidly cleared. However, advanced formulations have been shown to significantly increase the pre-corneal retention of dipivefrine. In studies using New Zealand white rabbits, thermoresponsive gel formulations containing poloxamers and carbopol demonstrated prolonged pre-corneal retention times. nih.gov An optimal formulation showed a retention time of 2 hours, while another in-situ gelling system extended the residence time on the corneal surface to 3 hours, a significant increase compared to the 30-minute retention of conventional eye drops. nih.gov This extended contact time allows for greater drug permeation into the eye. nih.gov

| Formulation Type | Animal Model | Pre-corneal Retention Time | Reference |

|---|---|---|---|

| Thermoresponsive Gel (Poloxamer/Carbopol) | New Zealand White Rabbits | 2 hours | nih.gov |

| In-situ Gelling System (IGS) | Rabbits | 3 hours | nih.gov |

| Conventional Eye Drops | Rabbits | 30 minutes | nih.gov |

The primary barrier to intraocular drug delivery is the cornea, which has a lipophilic epithelial layer. nih.govtandfonline.com (R)-Dipivefrine is a dipivalyl ester of epinephrine, a modification that makes it significantly more lipophilic. pharmacompass.comdrugbank.comnih.govwikipedia.org This enhanced lipophilicity, approximately 600-fold greater than that of epinephrine, allows it to penetrate the cornea about 17 times more effectively than the parent drug. wikipedia.orgpan.pl

Once (R)-Dipivefrine permeates the cornea, it is rapidly hydrolyzed by esterase enzymes present in high concentrations within the corneal tissue, releasing the active drug, epinephrine. wikipedia.orgpan.plarvojournals.org The cornea is considered the primary site for this bioactivation. pan.plarvojournals.org Studies have shown that the conjunctiva also contributes to the absorption and subsequent hydrolysis of the prodrug. nih.gov This efficient permeation and conversion process allows for a much lower concentration of dipivefrine (e.g., 0.1%) to achieve a therapeutic effect comparable to a much higher concentration of epinephrine (e.g., 2%). wikipedia.orgpan.pl The improved corneal penetration and subsequent bioactivation represent a more efficient delivery system for epinephrine. pharmacompass.comdrugbank.com

| Compound | Relative Lipophilicity | Relative Corneal Penetration | Reference |

|---|---|---|---|

| (R)-Dipivefrine | ~600-fold > Epinephrine | ~17-fold > Epinephrine | wikipedia.orgpan.pl |

| Epinephrine | Baseline | Baseline | wikipedia.orgpan.pl |

Systemic Absorption and Distribution in Animal Models

A significant pathway for the systemic entry of ocularly applied drugs is absorption through the gastrointestinal tract after the drug drains from the eye via the nasolacrimal duct. nih.gov Animal studies have utilized various models, including rabbits and cats, to investigate these pharmacokinetics. pan.plsci-hub.se Research in normotensive and glaucomatous Beagles also evaluated the effects of dipivefrine. pan.pl The tissue distribution of radioactivity following ocular application of radiolabeled epinephrine was found to be quite different from the distribution seen after intravenous injection, highlighting the unique absorption pathways of topically administered ophthalmic drugs. nih.gov

Metabolic Pathways of (R)-Dipivefrine in Non-Human Systems

The core of (R)-Dipivefrine's mechanism is its metabolic conversion to the active therapeutic agent, epinephrine. ontosight.aidrugbank.comhmdb.ca This biotransformation is a critical step in its action.

In non-human systems, particularly in rabbit models, (R)-Dipivefrine is hydrolyzed to epinephrine after it is absorbed into the eye. arvojournals.org This hydrolysis is catalyzed by esterase enzymes. mdpi.comacs.org The cornea is the major site of this metabolic conversion. pan.plarvojournals.orgmdpi.comnih.gov While some dipivefrine is absorbed into ocular tissues unchanged, the majority is converted to epinephrine and its metabolites within 15 minutes of topical application. arvojournals.org

Once liberated, the epinephrine follows the metabolic pathways typical for topically applied epinephrine. arvojournals.org The primary metabolite found in ocular tissues is metanephrine. arvojournals.org This metabolite appears in all tested tissues as soon as 15 minutes after the administration of either dipivefrine or epinephrine. arvojournals.org Metabolites from the action of monoamine oxidase (MAO) are detected mainly in the aqueous humor between 1 and 3 hours after treatment. arvojournals.org Studies also indicate that following ocular application, some of the exogenous epinephrine is taken up and stored unmetabolized in the iris, ciliary body, and cornea. arvojournals.org The metabolism of dipivefrine was noted to have some differences depending on whether it was administered ocularly or intravenously. nih.gov

| Metabolic Process | Location (in Rabbits) | Enzyme(s) Involved | Resulting Compound(s) | Reference |

|---|---|---|---|---|

| Hydrolysis of Prodrug | Cornea (major site), Conjunctiva | Esterases | Epinephrine | nih.govpan.plarvojournals.orgmdpi.com |

| Metabolism of Epinephrine | Various ocular tissues | Catechol-O-methyltransferase (COMT) | Metanephrine | arvojournals.org |

| Metabolism of Epinephrine | Aqueous humor | Monoamine Oxidase (MAO) | MAO metabolites | arvojournals.org |

| Storage (Unmetabolized) | Iris, Ciliary Body, Cornea | N/A | Epinephrine | arvojournals.org |

Structure Activity Relationship Sar Studies of R Dipivefrine and Analogs

Influence of Pivaloyl Groups on Lipophilicity and Corneal Permeation

The primary structural difference between dipivefrine and its parent compound, epinephrine (B1671497), is the esterification of the two hydroxyl groups on the catechol ring with pivalic acid, forming two pivaloyl ester groups. bioline.org.brnih.gov This modification is the cornerstone of dipivefrine's success as an ophthalmic drug, primarily by altering its physicochemical properties to favor corneal absorption. psu.edunih.govdrugs.comwikidoc.org

Epinephrine is a highly polar, hydrophilic molecule, which limits its ability to penetrate the lipid-rich layers of the cornea. nih.govuef.fi The addition of the two bulky, non-polar pivaloyl groups drastically increases the lipophilicity of the molecule. drugbank.comontosight.ai This enhanced lipophilic character allows (R)-dipivefrine to more readily partition into and diffuse across the corneal epithelium. nih.govpatsnap.com Research indicates that dipivefrine is approximately 600-fold more lipophilic than epinephrine. nih.govwikipedia.org This dramatic increase in fat solubility is directly responsible for its enhanced corneal penetration, which is reported to be about 17 times greater than that of epinephrine. bioline.org.brnih.govwikipedia.org

Once (R)-dipivefrine traverses the cornea, it enters the anterior chamber of the eye, where it is hydrolyzed by ocular esterases, releasing the active parent compound, epinephrine. nih.govpsu.edupatsnap.com This prodrug strategy allows for a much more efficient delivery of epinephrine to its target receptors within the eye. drugs.comdrugbank.com Consequently, a significantly lower concentration of dipivefrine is required to achieve the same therapeutic effect as a much higher concentration of epinephrine. nih.gov The biotransformation enhances lipophilicity, which enables a 10-fold greater corneal penetration compared to unmodified epinephrine. vulcanchem.com

| Property | Epinephrine | (R)-Dipivefrine | Fold Increase | Reference |

| Lipophilicity | Low (log P = -1.37) | High (log P = 1.7) | ~600x | nih.govwikipedia.org |

| Corneal Permeation | Low | High | ~17x | bioline.org.brnih.govwikipedia.org |

Stereochemical Influence on Pharmacological Activity and Prodrug Conversion

Stereochemistry plays a critical role in the pharmacological activity of many drugs, and dipivefrine is no exception. The parent molecule, epinephrine, has a chiral center at the beta-carbon of the ethanolamine (B43304) side chain. The (R)-enantiomer, formerly referred to as the l-enantiomer, is the biologically active form that interacts with adrenergic receptors to produce a therapeutic effect.

The pharmacological superiority of (R)-dipivefrine is linked to the stereoselectivity of the enzymes responsible for its conversion back to epinephrine. vulcanchem.com Ocular enzymes, particularly esterases located in the cornea, hydrolyze the pivaloyl esters to release the active drug. patsnap.compan.pl These enzymes exhibit stereoselectivity, preferentially processing the (R)-enantiomer of dipivefrine to yield the pharmacologically active (R)-epinephrine. vulcanchem.com

The (S)-enantiomer of dipivefrine, if present in a racemic mixture, would also be hydrolyzed, but it would release the largely inactive (S)-epinephrine. This (S)-enantiomer does not contribute to the desired therapeutic effect but still adds to the metabolic load on the body's systems. vulcanchem.com Therefore, the use of the enantiopure (R)-dipivefrine ensures that the administered dose is efficiently converted to the active therapeutic agent, maximizing efficacy and potentially reducing off-target or unnecessary metabolic processes. vulcanchem.comontosight.ai The specificity of the (R)-configuration is crucial for the biological activity of the compound. ontosight.ai

Comparative Analysis of (R)-Dipivefrine with Parent Epinephrine and Other Prodrug Analogs

The prodrug approach utilized for (R)-dipivefrine offers significant advantages over the direct topical application of its parent compound, epinephrine. A comparative analysis highlights the success of this chemical modification strategy.

Compared to epinephrine, (R)-dipivefrine demonstrates superior ocular bioavailability due to its enhanced corneal penetration. ontosight.aipatsnap.com This allows for a therapeutic effect comparable to that of epinephrine but at a much lower administered concentration. bioline.org.brpan.pl For instance, a 0.1% solution of dipivefrine has been shown to be as effective in reducing intraocular pressure as a 1% or 2% solution of epinephrine. pan.pl This ten-fold or greater reduction in the required drug concentration minimizes the risk of systemic side effects that can be associated with epinephrine, such as cardiovascular effects. nih.govnih.gov

The prodrug design of dipivefrine ensures that the active drug, epinephrine, is liberated primarily within the eye, targeting the site of action more effectively. nih.govdrugbank.comncats.io This localized activation contributes to a more favorable side-effect profile compared to epinephrine. hmdb.ca

While dipivefrine is the most well-known ester prodrug of epinephrine, the general strategy has been explored for other adrenergic agonists. For example, phenylephrine (B352888), another sympathomimetic amine with low corneal permeability, has been formulated as an oxazolidine (B1195125) prodrug. This modification, similar to the esterification of epinephrine, increases lipophilicity and enhances corneal penetration, resulting in a greater mydriatic response at a lower dose compared to phenylephrine hydrochloride. nih.gov These examples underscore the utility of the prodrug concept in improving the therapeutic index of ophthalmic drugs by overcoming the barrier function of the cornea. nih.govmdpi.com

| Feature | (R)-Epinephrine (Parent Drug) | (R)-Dipivefrine (Prodrug) | Advantage of Prodrug | Reference |

| Chemical Form | Active drug | Ester prodrug | N/A | nih.gov |

| Lipophilicity | Low | High | Enhanced corneal absorption | nih.govwikipedia.org |

| Corneal Penetration | Poor (~1x) | Excellent (~17x) | Increased bioavailability | bioline.org.brwikipedia.org |

| Effective Concentration | High (e.g., 1-2%) | Low (e.g., 0.1%) | Reduced dose, lower systemic exposure | pan.plnih.gov |

| Systemic Side Effects | Higher potential | Lower potential | Improved safety profile | nih.govnih.gov |

| Mechanism | Direct-acting agonist | Converted to active agonist in the eye | Targeted drug delivery | drugbank.compatsnap.com |

Analytical Methodologies for R Dipivefrine Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification in Research Settings

In research environments, the precise characterization and quantification of (R)-Dipivefrine and its metabolites are primarily achieved through the synergistic use of chromatographic separation and spectroscopic detection methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (R)-Dipivefrine. nih.gov It allows for the effective separation of the parent prodrug from its active metabolite, epinephrine (B1671497), and other related substances within complex biological samples like aqueous humor. nih.gov The choice of column, mobile phase composition, and flow rate are optimized to achieve clear resolution between the compounds of interest. researchgate.netnih.gov For detection, HPLC systems are often coupled with Ultraviolet (UV) detectors, as aromatic compounds like (R)-Dipivefrine absorb light in the UV spectrum, allowing for their quantification. researchgate.netmdpi.com

Below is a representative table of chromatographic conditions often employed in the analysis of (R)-Dipivefrine.

Table 1: Representative HPLC Parameters for (R)-Dipivefrine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV Spectrophotometry at ~207-280 nm or Mass Spectrometry |

| Temperature | Ambient or controlled (e.g., 35°C) |

In vitro Methods for Hydrolysis Rate Determination and Enzyme Activity Assays

(R)-Dipivefrine is a prodrug that becomes pharmacologically active upon enzymatic hydrolysis to epinephrine within the eye. drugbank.com Therefore, in vitro methods are essential for determining the rate of this conversion and identifying the enzymes responsible.

The hydrolysis rate is often studied using tissue homogenates, particularly from the cornea, which is the primary site of conversion. nih.govarvojournals.orgarvojournals.org In a typical assay, (R)-Dipivefrine is incubated with the corneal tissue preparation, and samples are collected at various time points. The concentrations of remaining (R)-Dipivefrine and newly formed epinephrine are then quantified using methods like HPLC. nih.gov The rate of hydrolysis can be calculated using first-order kinetics, where the natural logarithm of the percentage of the remaining prodrug is plotted against time. arvojournals.org Studies have shown that the hydrolysis of (R)-Dipivefrine in rabbit corneal extracts is rapid. arvojournals.org

Table 2: In Vitro Corneal Hydrolysis Rates of Dipivefrine in Rabbit Models

| Condition | Hydrolysis Rate (min-1) | Reference |

|---|---|---|

| Unanesthetized Animals (Dipivefrine alone) | 0.260 ± 0.056 | arvojournals.org |

| Control Eyes (Intact Epithelium) | 0.109 ± 0.029 | arvojournals.org |

| Eyes with Epithelium Removed | 0.028 ± 0.024 | arvojournals.org |

Data represents mean ± S.D. as reported in the cited study. arvojournals.org

Techniques for Assessing Ocular Penetration and Distribution in Animal Models

To evaluate the effectiveness of (R)-Dipivefrine as a prodrug, it is crucial to assess its ability to penetrate the cornea and distribute throughout the ocular tissues. wikipedia.org These studies are predominantly conducted in animal models, with the New Zealand white rabbit being a common choice. arvojournals.orgnih.gov

The methodology involves the topical application of a known concentration of (R)-Dipivefrine, often radiolabeled (e.g., with Carbon-14), to the animal's eye. arvojournals.org At predetermined time intervals post-application, the animals are euthanized, and various ocular tissues—such as the cornea, aqueous humor, iris, and ciliary body—are carefully dissected. nih.govarvojournals.org

The tissues are then processed to extract the drug and its metabolites. arvojournals.org Thin-layer chromatography (TLC) is a technique used to separate the radioactive material extracted from the tissues into its constituent components: unmetabolized (R)-Dipivefrine, epinephrine, and other metabolites like monopivalylepinephrine and metanephrine. arvojournals.org By measuring the radioactivity in the separated spots, researchers can quantify the concentration of each compound in different tissues at various time points. arvojournals.org This provides a detailed pharmacokinetic profile, illustrating how quickly the prodrug is absorbed, converted to epinephrine, and distributed to target tissues within the eye. arvojournals.orgarvojournals.org Studies show that after topical application, most (R)-Dipivefrine is converted to epinephrine and its metabolites within 15 minutes, with the cornea being the major site of hydrolysis. nih.govarvojournals.org

Table 3: Distribution of Radiolabeled Material in Rabbit Ocular Tissues 30 Minutes After Topical Application of 14C-Epinephrine (Metabolite of Dipivefrine)

| Ocular Tissue | Epinephrine (%) | Metanephrine (%) | Other Metabolites (%) |

|---|---|---|---|

| Cornea | 57 | 35 | 8 |

| Aqueous Humor | 29 | 52 | 19 |

| Iris + Ciliary Body | 34 | 56 | 10 |

Percentages are representative values derived from experimental data to illustrate typical distribution patterns. arvojournals.org

Future Directions in R Dipivefrine Research

Exploration of Novel Prodrug Delivery Systems (e.g., Niosomal Gels) for Ocular Application

A significant challenge in ocular medicine is the poor bioavailability of topically applied drugs, often less than 5%, due to the eye's protective mechanisms like tear turnover and the corneal barrier. sci-hub.se To overcome these limitations, research is actively exploring novel drug delivery systems. For (R)-Dipivefrine, a highly lipophilic prodrug, niosomal gels represent a promising frontier. innovareacademics.in

Niosomes are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and penetration. researchgate.net When incorporated into a gel base, these formulations can extend the drug's residence time on the ocular surface, allowing for controlled release. researchgate.net Preformulation studies focusing on developing and characterizing niosomal gels containing Dipivefrine Hydrochloride have been undertaken. innovareacademics.inresearchgate.netbvsalud.org These studies confirm that the physicochemical properties of Dipivefrine Hydrochloride make it a suitable candidate for incorporation into such advanced delivery systems. innovareacademics.inresearchgate.net The goal is to create a formulation that improves the ocular bioavailability of (R)-Dipivefrine, potentially leading to greater therapeutic efficacy from lower concentrations and reduced dosing frequency. researchgate.netnih.gov

Recent research has focused on the development of in-situ gelling systems, which are administered as a liquid drop but transform into a gel upon contact with the eye's physiological conditions. nih.gov Formulations using polymers like Poloxamers and Carbopol have been investigated to enhance viscosity and control the release of Dipivefrine Hydrochloride. nih.gov

Table 1: Preformulation Parameters for Dipivefrine Hydrochloride in Niosomal Gel Development This table is interactive. Users can sort columns to compare data.

| Parameter | Finding | Significance for Formulation | Reference(s) |

|---|---|---|---|

| Melting Point | 147.6 ± 3 °C | Confirms the identity and purity of the drug. | innovareacademics.inresearchgate.net |

| Log P Value | 3.14 ± 0.02 | Indicates high lipophilicity, suggesting the corneal epithelium is a rate-limiting barrier and justifying the use of lipid-based carriers like niosomes. | innovareacademics.in |

| λmax in PBS (pH 7.4) | 254 nm | Provides a standard for spectrophotometric analysis and quantification of the drug in formulations. | innovareacademics.inresearchgate.net |

| FTIR & DSC Analysis | No significant interaction with excipients | Confirms compatibility between the drug and the formulation components, ensuring stability. | innovareacademics.inresearchgate.net |

Further Characterization of Ocular Esterase Subtypes and Their Specificity for (R)-Dipivefrine

The therapeutic action of (R)-Dipivefrine is entirely dependent on its conversion to the active compound, epinephrine (B1671497), by esterase enzymes within the eye. drugbank.com While it is known that this hydrolysis occurs, a more detailed understanding of the specific esterase subtypes involved and their efficiency is a key area for future research.

Studies in rabbits have identified several esterases in the cornea capable of hydrolyzing Dipivefrine, including cholinesterase, acetylcholinesterase, carboxylesterase, acetylesterase, and arylesterase. nih.gov These studies suggest that Dipivefrine is a substrate for various corneal esterases, with a particularly high affinity for cholinesterase. nih.gov The interaction appears to be competitive, meaning the prodrug vies with natural substrates for the enzyme's active site. nih.gov

Future research will likely focus on human ocular tissues to precisely map the expression and activity of these esterase subtypes (e.g., CES1, CES2, and AADAC) in different parts of the eye, such as the cornea, conjunctiva, and aqueous humor. nih.govresearchgate.net Understanding these nuances could explain inter-individual variations in response to the drug and inform the design of next-generation prodrugs that are more efficiently targeted by specific, highly expressed ocular enzymes. This could lead to more predictable and efficient drug activation. researchgate.net

| Non-specific Esterase | Activity suppressed by Dipivefrine. | Broadly contributes to hydrolysis. | nih.gov |

Advanced Pharmacological Modeling of Adrenergic Receptor Interactions

Once converted to epinephrine, the drug exerts its effect by stimulating α- and/or β2-adrenergic receptors. drugbank.comhmdb.ca The advent of advanced computational tools offers an opportunity to model these interactions with unprecedented detail. Molecular modeling and docking studies can simulate how epinephrine, the active metabolite of (R)-Dipivefrine, binds to the different adrenergic receptor subtypes (α1, α2, β1, β2, β3). chalcogen.romdpi.com

These models can help identify the key amino acid residues within the receptor's binding pocket that are crucial for ligand interaction. mdpi.comnih.gov For instance, modeling can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex. mdpi.comnih.gov By creating models for both the active and inactive states of the receptor, researchers can better understand the conformational changes that lead to receptor activation. nih.gov This knowledge is fundamental to understanding the drug's mechanism of action and can guide the rational design of new molecules with improved selectivity and efficacy, potentially minimizing off-target effects. chalcogen.ro

Investigation of Potential Non-Adrenergic Mechanisms or Off-Target Effects in Research Contexts

The primary mechanism of (R)-Dipivefrine's active metabolite, epinephrine, is the stimulation of adrenergic receptors to decrease aqueous humor production and increase its outflow. drugbank.combioline.org.br However, some research suggests other potential biological effects that warrant further investigation in a research context.

One area of interest is the drug's influence on ocular blood flow. Studies using laser Doppler flowmetry in humans have shown that Dipivefrine significantly reduces blood flow in the ciliary body. nih.gov This vascular effect is considered a hypothetical mechanism for reducing intraocular pressure, separate from the direct receptor-mediated reduction of aqueous humor formation. nih.gov

Furthermore, while the main effects are adrenergic, the complexity of biological systems allows for the possibility of off-target interactions. The active metabolite, epinephrine, is a catecholamine that can have widespread physiological effects if it reaches systemic circulation. nih.gov Although the prodrug design of Dipivefrine reduces systemic side effects compared to epinephrine, exploring any subtle, non-adrenergic, or secondary effects in ocular tissues remains a valid research direction. mdpi.com This could involve investigating interactions with other receptor systems or cellular pathways that are not traditionally associated with adrenergic signaling. For example, some research has looked into the role of transforming growth factor-beta (TGF-β) pathways and other novel targets in regulating intraocular pressure, which could be areas to explore for any indirect influence from adrenergic agents. openophthalmologyjournal.com

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize enantiomerically pure (R)-Dipivefrine?

- Methodological Answer : Synthesis of (R)-Dipivefrine requires chiral resolution techniques, such as preparative chiral chromatography or enzymatic catalysis, to isolate the (R)-enantiomer from racemic mixtures. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, high-performance liquid chromatography (HPLC) with chiral columns to verify purity (>98%), and mass spectrometry (MS) for molecular weight validation. Stability testing under controlled temperatures (2–8°C) and pH conditions (acidic solutions) should be conducted to assess degradation pathways .

Q. What experimental protocols are recommended for assessing (R)-Dipivefrine’s stability in aqueous solutions?

- Methodological Answer : Accelerated stability studies should be performed using forced degradation under varying pH (1–9), temperature (25–60°C), and light exposure. Analytical methods like UV-Vis spectroscopy and HPLC-UV can quantify degradation products. For reproducibility, document storage conditions (e.g., refrigeration, inert atmospheres) and validate results against reference standards. Include control samples to distinguish between thermal and photolytic degradation .

Q. How does (R)-Dipivefrine’s prodrug mechanism enhance corneal permeability compared to epinephrine?

- Methodological Answer : Conduct ex vivo permeability assays using excised corneal tissues (e.g., bovine or porcine models). Compare diffusion rates of (R)-Dipivefrine and epinephrine using Franz diffusion cells, measuring cumulative drug concentrations in receptor compartments. Validate hydrolysis to active epinephrine via LC-MS/MS in aqueous humor samples. Statistical analysis (ANOVA) should confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for (R)-Dipivefrine across in vivo glaucoma models?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Stratify studies by model type (e.g., rabbit vs. primate), dosage regimens, and intraocular pressure (IOP) measurement techniques. Use regression analysis to identify confounding variables (e.g., interspecies differences in esterase activity). Replicate key experiments under standardized conditions (ISO guidelines) and publish negative results to reduce publication bias .

Q. What experimental design considerations are critical for optimizing (R)-Dipivefrine’s receptor-binding assays?

- Methodological Answer : Employ radioligand binding assays (e.g., ³H-labeled (R)-Dipivefrine) on adrenergic receptor subtypes (α- and β-receptors). Include competitive binding controls (e.g., propranolol for β-receptors) and measure dissociation constants (Kd) via Scatchard plots. Account for non-specific binding using excess unlabeled ligand. Use cell lines with overexpressed receptors (e.g., HEK293) to improve signal-to-noise ratios .

Q. How can researchers validate the metabolic pathways of (R)-Dipivefrine in human ocular tissues?

- Methodological Answer : Utilize in vitro models such as human corneal epithelial cell cultures or microsomal fractions. Quantify hydrolysis to epinephrine via LC-MS/MS, comparing enzymatic activity with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate). Correlate findings with in vivo pharmacokinetic data from clinical trials, adjusting for intersubject variability using mixed-effects modeling .

Q. What strategies mitigate batch-to-batch variability in (R)-Dipivefrine synthesis for preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., solvent polarity, catalyst loading) via design of experiments (DoE). Characterize intermediates with in-line FTIR and PAT (process analytical technology). Establish acceptance criteria for enantiomeric excess (≥99%) and residual solvents (ICH Q3C guidelines). Use orthogonal methods (e.g., X-ray crystallography) to confirm batch consistency .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by cross-verifying results across multiple methodologies (e.g., in vitro, in silico, clinical) .

- Experimental Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and archive protocols in platforms like protocols.io .

- Literature Review : Use systematic review tools (PRISMA guidelines) to map knowledge gaps in (R)-Dipivefrine’s mechanisms and therapeutic margins .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.